

Application Notes and Protocols for 2-(4-Nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Nitrophenoxy)propanoic acid**

Cat. No.: **B077076**

[Get Quote](#)

Introduction

2-(4-Nitrophenoxy)propanoic acid is a multifaceted organic compound characterized by a propanoic acid group linked to a nitrophenoxy moiety via an ether bond.^[1] Its chemical structure, featuring an electron-withdrawing nitro group and a reactive carboxylic acid, makes it a valuable intermediate and a potential lead compound in various fields of chemical and biological research. This guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound. The protocols herein are designed to be robust and self-validating, drawing from established methodologies for structurally related compounds.

The molecular structure and key properties of **2-(4-Nitrophenoxy)propanoic acid** are summarized below.

Property	Value	Source
CAS Number	13794-10-0	[2]
Molecular Formula	C ₉ H ₉ NO ₅	[1][3]
Molecular Weight	211.17 g/mol	[3][4]
IUPAC Name	2-(4-nitrophenoxy)propanoic acid	[1]

Application I: Intermediate in the Synthesis of Novel Agrochemicals

The aryloxyphenoxypropionate scaffold is a cornerstone in the development of modern herbicides.^{[5][6]} **2-(4-Nitrophenoxy)propanoic acid** serves as a key building block for the synthesis of novel herbicidal candidates. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a diverse library of compounds for screening.

Protocol 1: Synthesis of a Novel Amide-Linked Aryloxyphenoxypropionate Herbicide Candidate

This protocol details a two-step process starting with the reduction of the nitro group of **2-(4-Nitrophenoxy)propanoic acid**, followed by an amide coupling reaction.

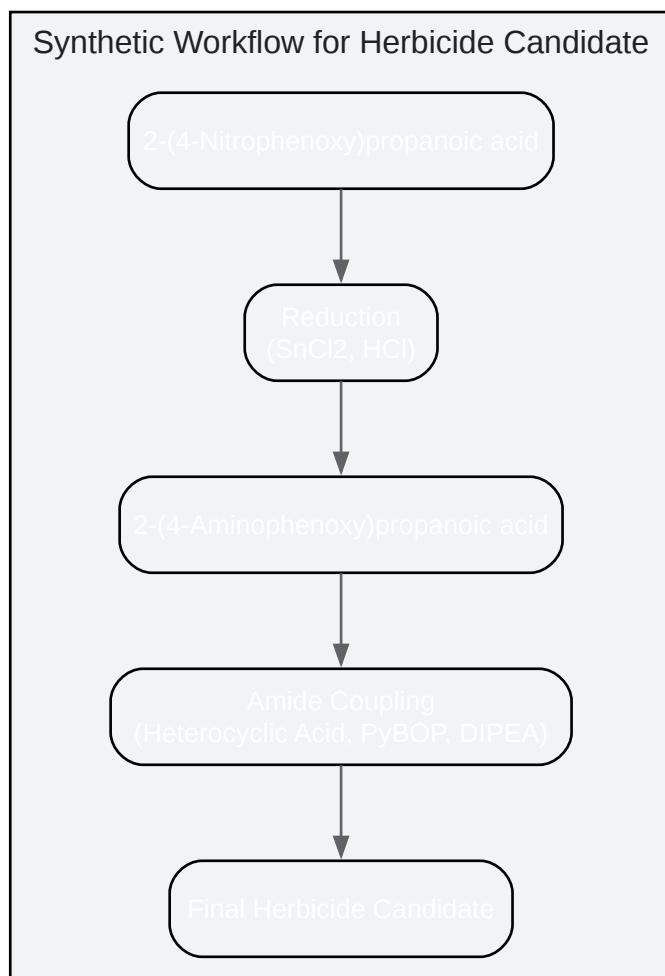
Step 1: Reduction of the Nitro Group

This step converts the nitro group to an amine, creating 2-(4-aminophenoxy)propanoic acid, a versatile intermediate.

- Materials:
 - **2-(4-Nitrophenoxy)propanoic acid**
 - Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
 - Concentrated hydrochloric acid (HCl)
 - Sodium hydroxide (NaOH)
 - Ethyl acetate
 - Anhydrous magnesium sulfate (MgSO_4)
 - Round-bottom flask
 - Magnetic stirrer
 - Reflux condenser

- Procedure:

- In a round-bottom flask, dissolve **2-(4-Nitrophenoxy)propanoic acid** (1 equivalent) in ethanol.
- Add Tin(II) chloride dihydrate (5 equivalents) to the solution.
- Slowly add concentrated HCl while stirring.
- Heat the mixture to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and neutralize with a 10% NaOH solution until the pH is approximately 8-9.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter and concentrate the solvent under reduced pressure to yield the crude 2-(4-aminophenoxy)propanoic acid.


Step 2: Amide Coupling with a Heterocyclic Carboxylic Acid

This step couples the newly formed amine with a representative heterocyclic carboxylic acid to generate the final product.

- Materials:

- 2-(4-aminophenoxy)propanoic acid (from Step 1)
- A heterocyclic carboxylic acid of interest (e.g., 2-furoic acid)
- (Benzotriazol-1-yl-oxytritypyrrolidinophosphonium hexafluorophosphate) (PyBOP)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)

- Saturated sodium bicarbonate solution
- Procedure:
 - Dissolve 2-(4-aminophenoxy)propanoic acid (1 equivalent) and the heterocyclic carboxylic acid (1.1 equivalents) in anhydrous DCM.
 - Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.
 - Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
 - Purify the crude product by column chromatography on silica gel to obtain the final amide compound.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for a novel herbicide candidate.

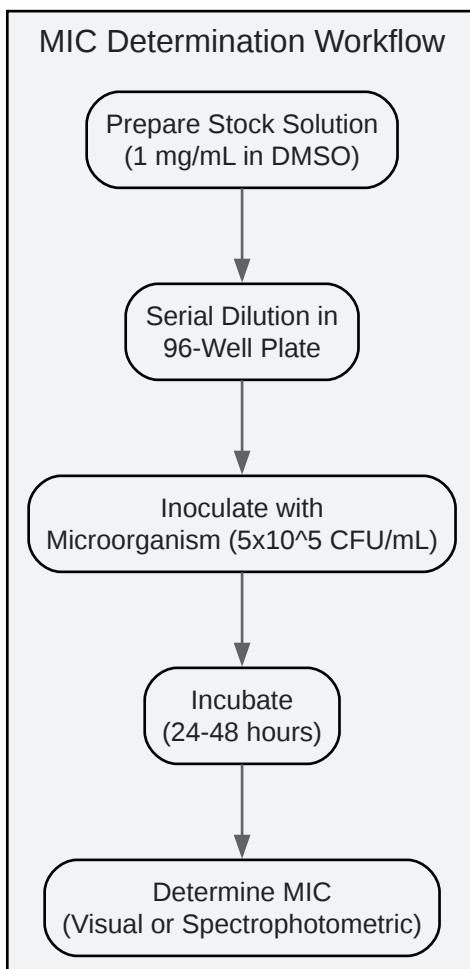
Application II: Screening for Antimicrobial Activity

Given that derivatives of phenylpropanoic acid have shown promise as antimicrobial agents, **2-(4-Nitrophenoxy)propanoic acid** can be screened for its potential efficacy against various pathogenic microorganisms.^[7]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of the title compound against bacterial and fungal strains.^[7]

- Materials:


- **2-(4-Nitrophenoxy)propanoic acid**
- Dimethyl sulfoxide (DMSO)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*)
- Mueller-Hinton Broth (MHB) for bacteria
- RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates
- Standardized microbial inoculum (0.5 McFarland)
- Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
- Incubator
- Microplate reader (optional)

- Procedure:

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of **2-(4-Nitrophenoxy)propanoic acid** in DMSO.
- Plate Setup: Dispense 100 µL of the appropriate sterile broth/medium into all wells of a 96-well plate.
- Serial Dilution: Add 100 µL of the compound's stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
- Controls: Include a growth control (broth/medium with inoculum and DMSO, but no compound) and a sterility control (broth/medium only). Prepare a positive control antibiotic

in a separate row.

- Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5×10^5 CFU/mL. Add 100 μ L of this diluted inoculum to all wells except the sterility control.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.^[7]
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Nitrophenoxy)propanoic acid | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(4-NITROPHENOXY)PROPANOIC ACID | 13794-10-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-(4-Nitrophenoxy)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077076#experimental-protocols-using-2-4-nitrophenoxy-propanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com